![molecular formula C18H18ClN3O4S B2428366 ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921160-63-6](/img/structure/B2428366.png)
ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound contains several functional groups, including an ester group (COOEt), a carbamoyl group (CONH2), an amide group (CONH), and a thieno[2,3-c]pyridine ring. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .
Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the carbamoyl group could react with amines .Scientific Research Applications
Synthesis and Chemical Reactions
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates in excellent yields with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
Pyrido-Thieno-Pyrimidines Synthesis : Synthesis of 3-amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, which can be used as synthons for pyridothienopyrimidines, pyridothienopyrimidobenzimidazoles, and related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Synthesis and Characterization : Synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate and its Schiff base compounds, characterized using spectroscopic methods and X-ray crystallographic analysis (Çolak et al., 2021).
Biological Activity
- Cytotoxicity Against Leukemia Cells : Synthesized thieno[2,3-b]pyridines were evaluated for in vitro cytotoxicity towards sensitive and multidrug-resistant leukemia cells. Certain compounds demonstrated significant growth inhibitory activity, indicating potential as anti-cancer agents (Al-Trawneh et al., 2021).
Future Directions
properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(3-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-2-26-18(25)22-7-6-12-13(9-22)27-17(14(12)15(20)23)21-16(24)10-4-3-5-11(19)8-10/h3-5,8H,2,6-7,9H2,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUCEHLCCUBULF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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